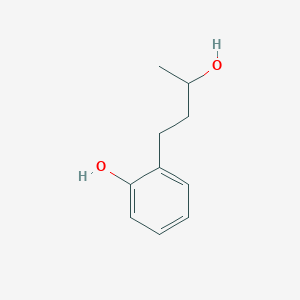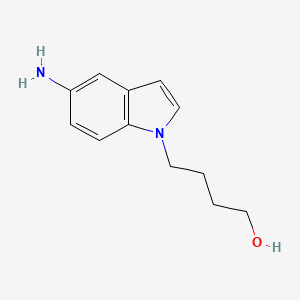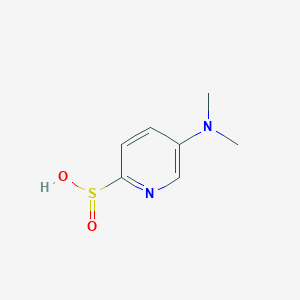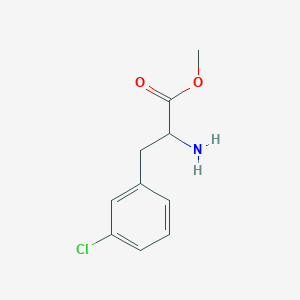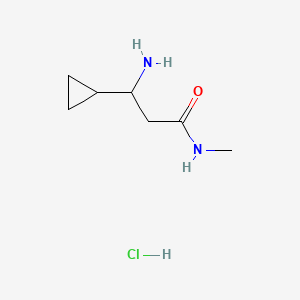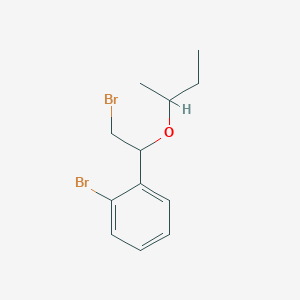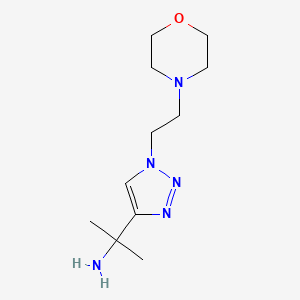
2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-yl}propan-2-amine is a complex organic compound that features a morpholine ring, a triazole ring, and an amine group
Preparation Methods
The synthesis of 2-{1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-yl}propan-2-amine typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a click reaction between an alkyne and an azide. The morpholine ring is then introduced via nucleophilic substitution reactions.
Chemical Reactions Analysis
2-{1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-yl}propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Cyclization: The triazole ring can participate in cyclization reactions under appropriate conditions.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-{1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-yl}propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-{1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-yl}propan-2-amine can be compared with other similar compounds such as:
Morpholine derivatives: These compounds share the morpholine ring and exhibit similar chemical reactivity and biological activities.
Triazole derivatives: Compounds with a triazole ring are known for their stability and diverse biological activities.
Properties
Molecular Formula |
C11H21N5O |
|---|---|
Molecular Weight |
239.32 g/mol |
IUPAC Name |
2-[1-(2-morpholin-4-ylethyl)triazol-4-yl]propan-2-amine |
InChI |
InChI=1S/C11H21N5O/c1-11(2,12)10-9-16(14-13-10)4-3-15-5-7-17-8-6-15/h9H,3-8,12H2,1-2H3 |
InChI Key |
MENCBILSCJBAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN(N=N1)CCN2CCOCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


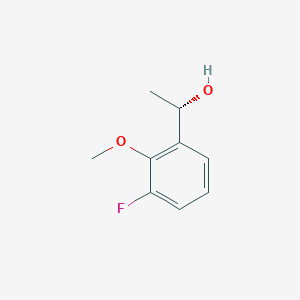
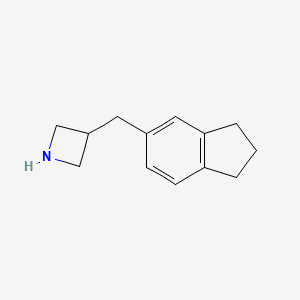
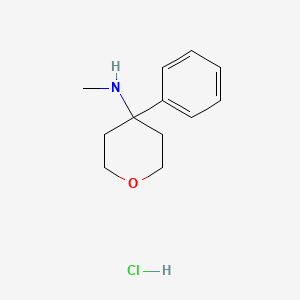
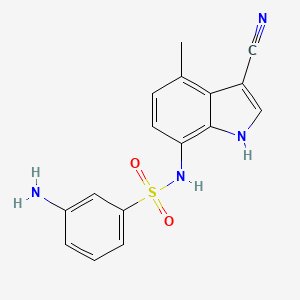
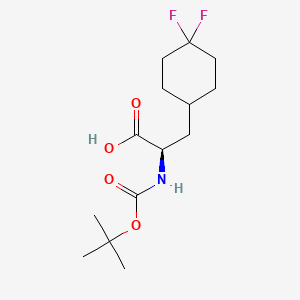
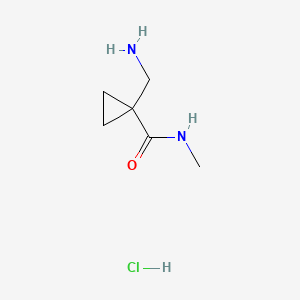
![tert-Butyl (3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate](/img/structure/B13623947.png)
